molecular formula C14H12N2O2S2 B360704 N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 19198-68-6

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B360704
CAS No.: 19198-68-6
M. Wt: 304.4g/mol
InChI Key: VIWASEZLLDVYMD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal and organic chemistry research . The core benzothiazole scaffold is a privileged structure in drug discovery due to its diverse pharmacological profile . Researchers extensively study benzothiazole derivatives for a wide range of potential biological activities. The literature indicates that compounds containing the benzothiazole nucleus have demonstrated antimicrobial, anticancer, antidiabetic, anti-inflammatory, and antitubercular properties in experimental settings, making this heterocycle a versatile template for developing new therapeutic agents . The sulfonamide functional group in its structure further enhances its potential as a key intermediate for the synthesis of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block or reference standard in the investigation of novel bioactive compounds. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-10-6-8-11(9-7-10)20(17,18)16-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWASEZLLDVYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O2_{2}S
  • CAS Number : 19198-68-6

Chemistry

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide serves as a building block in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

This compound has been investigated for its potential as an antimicrobial and anticancer agent . Research indicates that it can interact with enzymes and proteins through hydrogen bonding and π-π interactions, forming stable complexes that alter their activity.

Biological Activities

  • Antimicrobial : Exhibits activity against a range of pathogens.
  • Anticancer : Shows potential in inhibiting cancer cell growth.

Medicine

This compound is being explored for its therapeutic potential in treating diseases such as tuberculosis and cancer. Its mechanisms of action involve modulation of key biochemical pathways related to cell growth and differentiation.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in drug development .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties, such as optical materials and sensors. Its unique chemical structure allows for modifications that enhance material performance.

Target Interactions

The compound interacts with various biological targets through distinct mechanisms:

  • Enzyme Inhibition : It can inhibit or activate enzymes by binding to their active sites.
  • Gene Expression Modulation : Alters the expression of genes involved in cellular processes such as growth and differentiation.

Cellular Effects

This compound influences cell signaling pathways and cellular metabolism:

  • Cell Growth : Studies indicate it can promote or inhibit cell proliferation depending on concentration.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides (e.g., X = Cl, Br, F) differ by replacing the methyl group with halogens. Key findings:

  • Crystal Packing : Halogenated derivatives exhibit π···π stacking and hydrogen-bonding interactions, with geometric parameters (e.g., interplanar distances: 3.5–3.8 Å) stabilizing their crystal structures .
  • Synthesis : Prepared via condensation of 2-hydrazinylbenzothiazole with halobenzenesulfonyl chlorides, yielding 61–87% .
  • Thermal Stability : The chloro derivative (X = Cl) has a melting point of 172–174°C, suggesting higher rigidity compared to the methyl analogue (data inferred from similar compounds) .
Table 1: Structural and Physical Properties
Compound Substituent Melting Point (°C) Key Interactions
Target Compound (Methyl) -CH₃ Not reported Sulfonamide H-bonding
4-Chloro Derivative (X = Cl) -Cl 172–174 π···π stacking, N–H···O
4-Fluoro Derivative (X = F) -F Not reported Halogen-mediated packing

Bioactive Sulfonamide Derivatives

Antimicrobial Activity
  • N-(1,3-Benzothiazol-2-yl)benzenesulfonamides: Derivatives with amino or acetamido groups (e.g., 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide) show significant activity against B. subtilis, E. coli, and C. albicans, with MIC values comparable to standard drugs .
  • Triazole-Benzothiazole Hybrids: Compounds like 3-pyridyl-4-[N-(benzothiazol-2-yl)amino]triazoles exhibit potent antibacterial activity (MIC: 2–4 µg/mL), surpassing ampicillin against Gram-positive bacteria .

Halogenation (e.g., 6-fluoro or 6-nitro substituents) in triazole derivatives enhances activity against M. tuberculosis, suggesting electron-withdrawing groups improve bioactivity .

Diuretic Activity
  • N-(1,3-Benzothiazol-2-yl)biphenylcarboxamides : Derivatives such as N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide demonstrate in vivo diuretic effects, highlighting the role of lipophilic biphenyl groups in enhancing renal excretion .

Comparison Insight : The 4-methylbenzenesulfonamide group in the target compound may offer different pharmacokinetic profiles compared to biphenylcarboxamides due to differences in solubility and hydrogen-bonding capacity.

Thiazole and Thiazolidinone Analogues

  • 4-Thiazolidinones: Compounds like N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-thiazolidin-3-yl)amino]acetamide are synthesized via cycloaddition, showing broad bioactivity due to the thiazolidinone ring’s electrophilic properties .
  • Thiazol-2-yl Sulfonamides : Derivatives such as 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS: 313405-34-4) feature alternative heterocycles, which may alter metabolic stability compared to benzothiazole-based compounds .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data tables.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, have been associated with a range of biological activities such as:

  • Antimicrobial
  • Anticancer
  • Anticonvulsant
  • Antihypertensive
  • Anti-inflammatory .

These compounds interact with various biological targets, influencing cellular processes through distinct mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

Target Interactions:

  • The compound interacts with enzymes and proteins through hydrogen bonding and π-π interactions, forming stable complexes that alter their activity .

Biochemical Pathways:

  • It influences key biochemical pathways related to cell growth and differentiation. Studies indicate that it can modulate the expression of genes involved in these processes .

Cellular Effects:

  • The compound affects cell signaling pathways and cellular metabolism, leading to significant changes in cellular behavior .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzothiazole derivatives found that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

CompoundActivity Against Gram-positiveActivity Against Gram-negativeReference
This compoundModerateStrong
3cStrongModerate
3hVery StrongModerate

Anticancer Activity

Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. In vitro studies showed that this compound effectively reduced the viability of various cancer cell lines. The findings are as follows:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Case Studies

Case Study 1: Antiviral Activity
A recent study explored the antiviral potential of similar benzothiazole derivatives against viruses such as HSV-1 and HCV. The synthesized compounds were compared with acyclovir as a standard treatment. While this compound was not explicitly tested in this study, its structural analogs showed promising results with cytotoxicity evaluations indicating safe dosages between 60 and 120 μg/mL .

Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of benzothiazole derivatives linked to sulfonamides. The study reported that certain compounds exhibited significant protective effects in animal models against induced seizures, suggesting potential therapeutic applications for epilepsy treatment .

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that benzothiazole derivatives possess favorable absorption, distribution, metabolism, and excretion (ADMET) profiles. However, specific data on this compound remains limited.

Q & A

Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide?

Methodological Answer: The synthesis typically involves coupling a benzothiazol-2-amine derivative with a sulfonyl chloride. Key steps include:

Sulfonylation: Reacting 4-methylbenzenesulfonyl chloride with 1,3-benzothiazol-2-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at 0–25°C .

Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or acetonitrile .

Validation: Confirmation of product identity using 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm proton and carbon environments, with sulfonamide NH protons typically appearing as broad singlets (δ 10–12 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography: For structural elucidation (see Advanced Question 6) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiazole or sulfonamide) affect biological activity?

Methodological Answer: Comparative studies of analogs reveal:

Modification Impact on Activity Source
Electron-withdrawing groups (e.g., -NO2_2) Enhanced enzyme inhibition (e.g., carbonic anhydrase) due to increased electrophilicity .
Methoxy substitution Improved solubility but reduced receptor binding affinity in certain cancer cell lines .
Fluorine incorporation Increased metabolic stability and bioavailability in pharmacokinetic studies .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Assays: Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds to minimize variability .
  • Dose-Response Analysis: Establish IC50_{50} values under controlled conditions (pH, temperature) to compare potency .
  • Molecular Docking: Validate target interactions (e.g., COX-2 or EGFR kinases) using AutoDock Vina or Schrödinger Suite .
  • Meta-Analysis: Cross-reference data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial efficacy) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Challenges:
    • Polymorphism due to flexible sulfonamide linkage .
    • Weak intermolecular interactions (e.g., C–H⋯π) complicating crystal packing .
  • Solutions:
    • Solvent Screening: Use mixed solvents (e.g., DMSO/water) to promote nucleation .
    • Temperature Gradients: Slow cooling (0.5°C/hour) to grow high-quality single crystals .
    • SHELX Refinement: Employ SHELXL for structure solution, addressing disorder in methyl or benzothiazole groups .

Q. How can researchers optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 80°C vs. 24 hours conventional) with 15–20% higher yields .
  • Byproduct Analysis: Identify side products (e.g., disulfonates) via LC-MS and adjust stoichiometry (1:1.2 amine:sulfonyl chloride) .

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